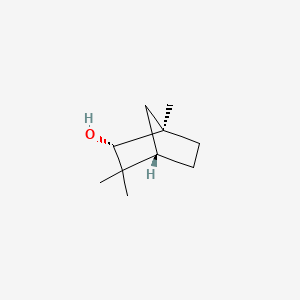

(+)-Fenchol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-OYNCUSHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044307 | |

| Record name | (1R)-endo-(+)-Fenchyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-02-9, 14575-74-7 | |

| Record name | (+)-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchyl alcohol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Fenchyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-endo-(+)-Fenchyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of 1r Endo + Fenchyl Alcohol

Strategies for Asymmetric Synthesis

The synthesis of enantiomerically pure (1R)-endo-(+)-Fenchyl alcohol is crucial for its application in asymmetric synthesis. The primary methods involve the stereoselective reduction of the corresponding ketone, fenchone (B1672492), and the utilization of natural precursors.

Enantioselective Reduction Methodologies

The most common approach to obtaining (1R)-endo-(+)-Fenchyl alcohol is through the enantioselective reduction of fenchone. ontosight.aigoogle.com This transformation requires careful selection of reducing agents and reaction conditions to achieve high stereoselectivity, favoring the formation of the endo isomer.

The reduction of the carbonyl group in fenchone can lead to two diastereomeric alcohols: endo- and exo-fenchyl alcohol. The stereochemical outcome of the reduction is highly dependent on the steric hindrance around the carbonyl group and the nature of the reducing agent. The bulky gem-dimethyl group on the bicyclo[2.2.1]heptane framework of fenchone sterically hinders the exo-face, directing the hydride attack to the endo-face, which generally favors the formation of the endo-alcohol.

Various reducing agents have been employed for the reduction of fenchone, with varying degrees of stereoselectivity.

Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ can sometimes lead to a mixture of endo and exo isomers.

Lithium Trimethoxyaluminohydride (LiAlH(OCH₃)₃): This modified hydride reagent has shown high stereoselectivity in the reduction of fenchone, yielding endo-fenchyl alcohol in high purity (at least 97%). datapdf.com The increased steric bulk of this reagent compared to LiAlH₄ further enhances the preference for attack from the less hindered endo face.

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent often used for the reduction of ketones.

Sodium in Ethanol: The use of metallic sodium in an alcohol solvent is another classic method for the reduction of ketones like fenchone. google.comlookchem.com

| Reducing Agent | Substrate | Product Purity/Ratio (endo:exo) | Reference |

| Lithium Trimethoxyaluminohydride | Fenchone | at least 97% endo | datapdf.com |

| Lithium Aluminum Hydride | Fenchone | 91% isomeric purity (endo) | datapdf.com |

| Sodium Borohydride | Fenchone | Not specified | |

| Sodium/Ethanol | Fenchone | Not specified | google.comlookchem.com |

Chiral Pool Approaches Utilizing Natural Precursors

(1R)-endo-(+)-Fenchyl alcohol itself is a naturally occurring compound, found in the essential oils of plants such as fennel. ontosight.ai This natural abundance allows for its direct isolation and use as a chiral starting material, a concept known as chiral pool synthesis. Additionally, other naturally occurring terpenes can be chemically transformed into (1R)-endo-(+)-Fenchyl alcohol. For instance, fenchone, the precursor ketone, is also found in fennel oil and can be isolated and subsequently reduced. ontosight.ai The biosynthesis in plants like sweet basil involves the cyclization of geranyl pyrophosphate. wikipedia.org

Enantioselective Conjugate Addition Reactions

Beyond its synthesis, (1R)-endo-(+)-Fenchyl alcohol plays a significant role as a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction. wikipedia.org

(1R)-endo-(+)-Fenchyl alcohol can be esterified with α,β-unsaturated carboxylic acids to form chiral esters. These esters can then undergo diastereoselective conjugate addition reactions. The bulky fenchyl group effectively shields one face of the double bond, forcing the incoming nucleophile to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenter.

One study reported the use of (1R)-endo-(+)-fenchyl alcohol as a chiral auxiliary in the enantioselective conjugate addition of amines to α,β-unsaturated esters. sid.ir While the diastereomeric ratio achieved with the fenchyl alcohol auxiliary (around 60:40) was lower than that obtained with (S)-2-methyl-1-butanol, it demonstrates the principle of using this chiral alcohol to induce asymmetry. sid.ir

| Reaction Type | Chiral Auxiliary | Reactants | Diastereomeric Ratio | Reference |

| Enantioselective Conjugate Addition of Amines | (1R)-endo-(+)-Fenchyl alcohol | α,β-unsaturated esters, various aliphatic amines | ~ 60:40 | sid.ir |

Ligand-Catalyzed Asymmetric Conjugate Additions

(1R)-endo-(+)-Fenchyl alcohol has been employed as a chiral auxiliary in asymmetric conjugate addition reactions. In one study, it was used to prepare α,β-unsaturated esters to direct the stereochemical outcome of the 1,4-addition of amines. The reaction, catalyzed by solid lithium perchlorate (B79767) under solvent-free conditions, demonstrated the influence of the bulky fenchyl group on the stereoselectivity of the addition. sid.ir

The conjugate addition of cyclic secondary amines, such as pyrrolidine (B122466) and piperidine, to α,β-unsaturated esters derived from (1R)-endo-(+)-fenchyl alcohol yielded the corresponding β-amino esters. However, the level of asymmetric induction was moderate, achieving a diastereomeric ratio of approximately 60:40. sid.ir This is lower than that observed with less bulky chiral auxiliaries like (S)-2-methyl-1-butanol under similar conditions. sid.ir No reaction products were observed with other primary or secondary amines, indicating a high sensitivity to the nature of the nucleophile. sid.ir

| Amine Nucleophile | Product | Catalyst | Conditions | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Pyrrolidine | Corresponding β-amino ester | Solid LiClO₄ | Solvent-free | ~60:40 |

| Piperidine | Corresponding β-amino ester | Solid LiClO₄ | Solvent-free | ~60:40 |

| Other primary/secondary amines | No reaction | Solid LiClO₄ | Solvent-free | N/A |

Derivatization and Functionalization

The hydroxyl group of (1R)-endo-(+)-fenchyl alcohol is the primary site for derivatization, allowing for the synthesis of a wide range of functionalized molecules.

(1R)-endo-(+)-Fenchyl alcohol can be readily esterified with various organic acids. thermofisher.in These reactions are fundamental to expanding its application, particularly in the synthesis of chiral molecules and ligands. For instance, its esterification with α,β-unsaturated carboxylic acids produces chiral Michael acceptors, as discussed in the previous section. sid.ir The stereochemical outcome of subsequent reactions is dictated by the chiral environment created by the fenchyl moiety. The bulky bicyclic skeleton shields one face of the molecule, directing the approach of incoming reagents to the less hindered face.

The oxygen atom of (1R)-endo-(+)-fenchyl alcohol serves as an attachment point for creating chiral O-functionalized ligands. A common strategy involves the preparation of chloromethyl (1R)-endo-(+)-fenchyl ether. This intermediate is synthesized by reacting the alcohol with paraformaldehyde and gaseous hydrogen chloride in toluene (B28343) at low temperatures (around 10 °C). rsc.org This chloromethyl ether is a potent quaternizing agent, though it is sensitive to hydrolysis. rsc.org

This ether can then be used to introduce the chiral fenchyloxy group into various ligand scaffolds, such as cyclopentadienyl (B1206354) systems, to create ligands for organometallic catalysis. caymanchem.comcaymanchem.com

Derivatization of (1R)-endo-(+)-fenchyl alcohol to include phosphorus is a significant strategy for producing chiral ligands for asymmetric catalysis.

Optically active O,O-di[(1R)-endo-(+)-fenchyl] dithiophosphoric acid is synthesized by reacting (1R)-endo-(+)-fenchyl alcohol with tetraphosphorus (B14172348) decasulfide (P₄S₁₀). asianpubs.orgtandfonline.comasianpubs.org The reaction is typically carried out in a solvent like benzene. tandfonline.com This dithiophosphoric acid is a versatile intermediate that can be converted into various salts and esters. For example, it reacts with bases like melatonin (B1676174) or pyridine (B92270) derivatives (picolinic acid, nicotinic acid) to form the corresponding chiral dithiophosphate (B1263838) salts. asianpubs.orgasianpubs.orgasianpubs.org The ammonium (B1175870) salt of the acid can also react with electrophiles such as methyl chloroacetate (B1199739) and benzoyl chloride to yield dithiophosphate S-esters. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| (1R)-endo-(+)-Fenchyl alcohol | Tetraphosphorus decasulfide (P₄S₁₀) | O,O-Di[(1R)-endo-(+)-fenchyl] dithiophosphoric acid | asianpubs.orgtandfonline.com |

| O,O-Di[(1R)-endo-(+)-fenchyl] dithiophosphoric acid | Nicotinic acid | 3-Carboxypyridinium O,O-di[(1R)-endo-(+)-fenchyl] dithiophosphate | asianpubs.org |

| O,O-Di[(1R)-endo-(+)-fenchyl] dithiophosphoric acid | Melatonin | N-acetyl-5-methoxytryptammonium O,O-di[(1R)-endo-(+)-fenchyl] dithiophosphate | asianpubs.orgasianpubs.org |

| Ammonium O,O-di[(1R)-endo-(+)-fenchyl] dithiophosphate | Methyl chloroacetate | S-(Methoxycarbonylmethyl) O,O-di[(1R)-endo-(+)-fenchyl] dithiophosphate | researchgate.netresearchgate.net |

(1R)-endo-(+)-Fenchyl alcohol is a key precursor for several classes of phosphite (B83602) and phosphoramidite (B1245037) ligands. These ligands are notable for their application in transition metal-catalyzed asymmetric reactions.

Phosphite Ligands: A prominent example is the BIFOP ligand family, derived from 2,2'-bisfenchol. The chlorophosphite BIFOP-Cl is synthesized from the corresponding biphenol and is remarkably stable against hydrolysis. beilstein-journals.org This stability is attributed to the significant steric shielding provided by the two fenchane (B1212791) units, which encapsulate the phosphorus atom and make it less accessible to nucleophiles. beilstein-journals.org BIFOP-Cl serves as an intermediate for creating other phosphite ligands, such as BIFOP-OPh, through reaction with phenols. beilstein-journals.org These P-BIFOP-X ligands have been successfully used in palladium-, copper-, and iron-catalyzed enantioselective C-C coupling reactions. uni-koeln.de

Phosphoramidite Ligands: The general synthesis of phosphoramidite ligands involves the reaction of a chiral alcohol with a phosphorus di- or trichloride, followed by reaction with a chiral amine. While specific examples detailing the full synthesis starting from (1R)-endo-(+)-fenchyl alcohol are part of broader ligand library studies, the alcohol is a common component for creating the chiral backbone of these monodentate ligands, which are widely screened for enantioselective catalysis. core.ac.uk

Generation of Fenchyl Alcohol-Based Ionic Liquids

(1R)-endo-(+)-Fenchyl alcohol, a bicyclic monoterpene alcohol derived from renewable plant sources, serves as a valuable chiral building block for the synthesis of task-specific ionic liquids (ILs). acs.orgresearchgate.net These fenchol-based ILs are noted for their high yields and are synthesized under mild conditions. acs.orgresearchgate.net The primary synthetic route is a two-step process that begins with the formation of a reactive intermediate, followed by a quaternization reaction. acs.orgrsc.org

The first step involves the chloromethylation of (1R)-endo-(+)-fenchyl alcohol to produce chloromethyl (1R)-endo-(+)-fenchyl ether. acs.orgrsc.org This reaction is conducted under strictly anhydrous conditions, typically in a solvent like toluene. acs.orgrsc.org Gaseous hydrogen chloride is passed through a mixture of (1R)-endo-(+)-fenchol and paraformaldehyde at a controlled temperature, such as 10 °C, until the solution is saturated. rsc.org The reaction to form the fenchyl ether is relatively rapid, often completing within approximately three hours. rsc.org The crude product, a tea-colored liquid, can be purified by vacuum distillation to yield a clear liquid with high purity (e.g., 97%). rsc.orgsemanticscholar.org

The second step is the Menschutkin quaternization, where the freshly distilled chloromethyl (1R)-endo-(+)-fenchyl ether acts as the quaternizing agent. acs.orgrsc.org The ether is added dropwise to a vigorously stirred solution of a tertiary amine in a dry solvent like hexane (B92381). acs.org This reaction leads to the formation of quaternary ammonium salts, which are the desired ionic liquids. acs.org Various amines have been utilized to create a range of fenchol-based ILs, including N,N-dimethyltetradecylamine and substituted imidazoles such as 1-methylimidazole (B24206) and 1-pentylimidazole (B178258). acs.orgsemanticscholar.org The resulting ionic liquids precipitate from the reaction mixture and can be isolated by filtration, washed, and dried under reduced pressure. acs.org This synthetic approach has proven to be highly efficient, with reported yields often exceeding 96%. acs.orgresearchgate.net

Table 1: Examples of (1R)-endo-(+)-Fenchyl Alcohol-Based Ionic Liquids

| Cation Component | Amine Precursor | Resulting Ionic Liquid Name | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyltetradecylammonium | N,N-dimethyltetradecylamine | [(1R)-endo-(+)-Fenchoxymethyl]dimethyltetradecylammonium chloride | >96 | acs.org |

| 1-Methylimidazolium | 1-Methylimidazole | 1-[(1R)-endo-(+)-Fenchoxymethyl]-3-methylimidazolium chloride | 99.6 | semanticscholar.org |

Derivatization for Polymer Chemistry Applications

The unique, bulky, and rigid bicyclic structure of (1R)-endo-(+)-fenchyl alcohol makes it a useful starting material for creating specialized monomers and modifiers for polymer chemistry. Its derivatives are employed to exert steric control during polymerization, leading to polymers with specific sequences and properties. acs.orgacs.orgresearchgate.net

One major application is in the synthesis of sequence-controlled copolymers. (1R)-endo-(+)-Fenchyl alcohol can be reacted with cyclic enol ethers, such as 2,3-dihydrofuran, in an acid-catalyzed addition to quantitatively yield a 2-alkoxy cyclic ether. acs.org This fenchyl-containing monomer can then participate in living cationic alternating copolymerization with other vinyl ethers, resulting in well-defined copolymers with controlled molecular weights and alternating sequences. acs.org

Another significant derivatization involves creating bulky methacrylate (B99206) monomers. A key example is 2-ethyl-2-fenchyl methacrylate (EFMA), synthesized from a fenchol (B156177) derivative. acs.orgkyoto-u.ac.jp The substantial steric hindrance provided by the fenchyl group in EFMA dramatically reduces its ability to homopolymerize but allows it to readily copolymerize with less bulky monomers like n-butyl acrylate (B77674) (BA). acs.orgnih.govbohrium.com This steric control facilitates the production of copolymers with a high degree of alternating sequences through techniques like Activators Re-generated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). acs.orgnih.gov The resulting poly(EFMA-alt-BA) can then undergo post-polymerization modifications, such as hydrolysis of the bulky ester and subsequent methylation, to yield an alternating poly(methyl methacrylate/n-butyl acrylate) copolymer, a structure not achievable through direct random copolymerization of MMA and BA. acs.orgnih.gov

Furthermore, (1R)-endo-(+)-fenchyl alcohol has been investigated as a modifier in catalytic polymerization systems. In ethylene (B1197577) and propylene (B89431) polymerization using indenyl-zirconium/MAO catalytic systems, fenchyl alcohol acts as a sterically demanding alcohol. researchgate.net Unlike less bulky alcohols that can deactivate the catalyst, the addition of fenchyl alcohol only slightly decreases catalytic activity while leading to the formation of polymers with higher molecular weights. researchgate.net It can also influence the regioregularity of polypropylenes without significantly affecting their stereoregularity. researchgate.net

Table 2: Derivatization of (1R)-endo-(+)-Fenchyl Alcohol for Polymerization

| Fenchyl Derivative | Polymerization Method | Application / Resulting Polymer | Reference |

|---|---|---|---|

| 2-((1R)-endo-(+)-Fenchoxy)tetrahydrofuran | Living Cationic Alternating Copolymerization | Synthesis of sequence-controlled copolymers with alternating sequences. | acs.org |

| 2-Ethyl-2-fenchyl methacrylate (EFMA) | ARGET ATRP | Creation of alternating copolymers (e.g., with n-butyl acrylate) due to high steric hindrance. | acs.orgnih.gov |

| (1R)-endo-(+)-Fenchyl alcohol (as modifier) | Metallocene-catalyzed polymerization | Increases molecular weight of polyethylene (B3416737) and modifies regioregularity of polypropylene. | researchgate.net |

Biosynthesis and Natural Occurrence

Biosynthetic Pathways and Enzymology

The biosynthesis of (1R)-endo-(+)-fenchyl alcohol is a multi-step process catalyzed by specific enzymes within the monoterpenoid biosynthesis pathway. wikipedia.org The entire sequence, from the acyclic precursor to the final bicyclic alcohol, is a tightly coupled isomerization and cyclization reaction. nih.govnih.gov

The journey to (1R)-endo-(+)-fenchyl alcohol begins with geranyl pyrophosphate (GPP), also known as geranyl diphosphate. wikipedia.org GPP is a pivotal intermediate in the biosynthesis of all monoterpenes. wikipedia.orgbritannica.com It is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org The enzyme responsible for the conversion of GPP to fenchol (B156177) is broadly classified as a monoterpene synthase, specifically (-)-endo-fenchol synthase (EC 4.2.3.10). wikipedia.orgqmul.ac.uk This enzyme catalyzes the transformation of geranyl pyrophosphate into (-)-endo-fenchol. nih.govqmul.ac.uk

A critical step in the formation of fenchol is the initial isomerization of geranyl pyrophosphate to the tertiary allylic isomer, linalyl pyrophosphate (LPP). nih.govresearchgate.net This conversion to an intermediate is a common feature in the biosynthesis of many cyclic monoterpenes. ontosight.ainih.gov Specifically, the biosynthesis of (-)-endo-fenchol proceeds through the formation of the bound intermediate (-)-(3R)-linalyl pyrophosphate. nih.govresearchgate.netchemsrc.com This isomerization is considered the first part of a coupled reaction sequence that occurs at the same active site of the fenchol synthase enzyme. nih.gov

Following the isomerization to the linalyl pyrophosphate intermediate, the enzyme (-)-endo-fenchol synthase catalyzes the subsequent cyclization. nih.govresearchgate.net This cyclization is an electrophilic process initiated by the ionization of the allylic pyrophosphate. nih.gov The enzyme guides the folding of the acyclic intermediate into a specific conformation that facilitates the ring closure to form the characteristic bicyclic [2.2.1] heptane (B126788) skeleton of fenchol.

The reaction is highly stereospecific. Studies have demonstrated that the configuration at carbon 1 (C1) of the geranyl pyrophosphate substrate is retained during the enzymatic transformation to (-)-endo-fenchol. nih.gov This is consistent with a syn-isomerization of GPP to (3R)-linalyl pyrophosphate, which then cyclizes via an anti-endo-conformer. nih.gov The process is terminated by the capture of a water molecule, which provides the hydroxyl group of the final alcohol product. nih.govnih.gov The specific enzyme, (-)-endo-fenchol synthase, ensures the formation of the (-)-endo stereoisomer. wikipedia.orgqmul.ac.uk

Table 1: Biosynthetic Pathway of (-)-endo-Fenchol

| Step | Precursor/Intermediate | Enzyme | Product | Description |

|---|---|---|---|---|

| 1 | Geranyl Pyrophosphate (GPP) | (-)-endo-Fenchol Synthase | (-)-(3R)-Linalyl Pyrophosphate (bound intermediate) | Isomerization of the primary allylic pyrophosphate to a tertiary allylic isomer. nih.govnih.govresearchgate.net |

| 2 | (-)-(3R)-Linalyl Pyrophosphate | (-)-endo-Fenchol Synthase | (-)-endo-Fenchol | Stereospecific cyclization of the intermediate, terminated by the addition of a water molecule. nih.govnih.gov |

Distribution and Isolation from Natural Sources

(1R)-endo-(+)-Fenchyl alcohol is distributed across the plant kingdom, contributing to the aromatic profile of many essential oils. acslab.comwikipedia.org

This monoterpenoid has been identified in a variety of plants. It is a known component of the essential oils from fennel (Foeniculum vulgare), where its biosynthesis was extensively studied. ontosight.ainih.govnih.gov It also occurs in sweet basil (Ocimum basilicum), giving the plant its characteristic scent. wikipedia.orguniprot.org Other documented sources include certain species of Aster, pine (Pinus sylvestris), and eucalyptus. ontosight.aiacslab.comwikipedia.org

Table 2: Documented Natural Sources of Fenchyl Alcohol

| Plant Species | Common Name | Reference |

|---|---|---|

| Foeniculum vulgare | Fennel | ontosight.ainih.gov |

| Ocimum basilicum | Sweet Basil | wikipedia.orguniprot.org |

| Pinus sylvestris | Scots Pine | ontosight.ai |

| Cannabis sativa L. | Cannabis | chromspec.compreprints.orgmdpi.com |

| Aster species | Aster | wikipedia.org |

| Eucalyptus species | Eucalyptus | acslab.com |

(1R)-endo-(+)-Fenchyl alcohol is among the many terpenes identified in Cannabis sativa L. chromspec.compreprints.orgppbanalytical.com Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to detect and quantify its presence in cannabis flowers and extracts. chromspec.compreprints.org Studies characterizing the terpene profiles of different cannabis cultivars have listed (1R)-endo-(+)-fenchyl alcohol as a constituent. chromspec.commdpi.comzeptometrix.com For instance, one analysis of essential oil from the hemp cultivar 'Kompolti' showed an abundance of the (+) enantiomer of fenchyl alcohol. mdpi.com Its presence contributes to the complex aroma profile of certain cannabis strains. acslab.com

Occurrence in Plant Essential Oils

Leucas virgata

The essential oil of Leucas virgata, an endemic plant from the island of Soqotra, Yemen, has been analyzed for its chemical composition. Through hydrodistillation followed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), 43 components were identified, making up 93.9% of the total oil. The oil is rich in oxygenated monoterpenes, with one of the main components being exo-fenchol, found at a concentration of 3.4%. researchgate.netusda.gov

Foeniculum vulgare (Fennel)

(1R)-endo-(+)-Fenchyl alcohol is a known constituent of the essential oil of fennel (Foeniculum vulgare). researchgate.net Its presence has been confirmed through various analyses of fennel oil. The biosynthesis of fenchol has been specifically studied in fennel, revealing the enzymatic pathways from geranyl pyrophosphate. usda.gov Different varieties of fennel may contain varying amounts of this compound. For instance, the essential oil of bitter fennel (Foeniculum vulgare Miller, var. vulgare) from Portugal was found to contain 0.4% (1R)-endo-(+)-Fenchyl alcohol, while the sweet fennel variety from Russia contained 0.01%. researchgate.net Another subspecies, Foeniculum vulgare Miller, ssp. piperitum, was reported to have 0.06% of the compound. researchgate.net

Pinus sylvestris (Scots Pine)

The essential oil extracted from the wood of Scots Pine (Pinus sylvestris) contains significant amounts of fenchyl alcohol. An analysis of oil extractives from P. sylvestris wood grown in the Czech Republic identified 34 different compounds. Among the major constituents were α-fenchyl alcohol at 26.04% and D-fenchyl alcohol at 12.39%. researchgate.net The presence of fenchyl alcohol is also noted in studies of stump wood from other pine species, where it contributes to the profile of oxidized monoterpenes. researchgate.netthegoodscentscompany.com

Salvia rosmarinus (Rosemary)

Salvia rosmarinus, commonly known as rosemary, is another plant source of fenchyl alcohol. muohio.edu A study profiling the essential oil composition from the leaves of Rosmarinus officinalis identified α-fenchyl alcohol as one of the principal components, with a concentration of 3.03%. redalyc.orgresearchgate.net The essential oil of rosemary is complex, with other major compounds typically including 1,8-cineole, camphor, and camphene. redalyc.orgresearchgate.net

Ferula assa-foetida

The essential oil of Ferula assa-foetida, a perennial herb, contains a wide array of volatile compounds, including sulfur-containing substances that give it a characteristic strong odor. nih.gov Among its many constituents, (1R)-endo-(+)-Fenchyl alcohol has been identified. In an analysis of the volatile compounds of asafoetida from Iran, (1R)-endo-(+)-Fenchyl alcohol was present at a proportion of 0.01%. thegoodscentscompany.com

Methodologies for Natural Product Isolation

The primary method for obtaining (1R)-endo-(+)-Fenchyl alcohol from its natural plant sources is through the extraction of essential oils.

Hydrodistillation is the most common technique employed for this purpose. researchgate.net In this process, the plant material (such as leaves, stems, or wood) is subjected to boiling water or steam. The steam carries the volatile organic compounds, including fenchyl alcohol, out of the plant matrix. The mixture of steam and volatile compounds is then cooled in a condenser. Upon condensation, the water and the essential oil, which is generally immiscible with water, are collected in a separator where they form distinct layers and can be separated.

Following the initial extraction of the essential oil, further purification and isolation of specific compounds like (1R)-endo-(+)-Fenchyl alcohol can be performed.

Fractional Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. It is a common method in the industrial separation of essential oil components.

Vacuum Distillation: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is used. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature.

The identification and quantification of (1R)-endo-(+)-Fenchyl alcohol within the essential oil are typically achieved through analytical techniques such as Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. researchgate.net

Chemotaxonomic Significance

The presence and relative abundance of monoterpenes, including (1R)-endo-(+)-Fenchyl alcohol, serve as important chemotaxonomic markers. Chemotaxonomy is the classification of organisms based on their chemical constituents. The profile of these volatile compounds can be unique to a particular species or even a specific population, providing a chemical fingerprint that aids in taxonomic differentiation.

In the genus Pinus, the composition of monoterpenes is used to differentiate between various species. researchgate.net While major monoterpenes like α-pinene and β-pinene are common across many pine species, the presence and proportions of minor and oxidized monoterpenes, such as fenchyl alcohol, can provide more specific distinguishing features. researchgate.netthegoodscentscompany.com For example, differences in the profiles of long-chain alcohols in needle cuticular waxes have been shown to allow for the clear distinction between species like P. taeda, P. pinaster, and P. pinea. The study of these chemical markers can also help in identifying hybrids between different pine species. thegoodscentscompany.com

The significance of fenchane-type monoterpenoids, a class that includes fenchyl alcohol, fenchone (B1672492), and fenchene, has also been noted in the chemotaxonomy of other plant families, such as the Zingiberaceae.

Advanced Analytical Characterization of 1r Endo + Fenchyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules, including (1R)-endo-(+)-Fenchyl alcohol and its derivatives. It provides detailed information about the molecular structure, connectivity of atoms, and the chemical environment of individual nuclei.

While one-dimensional (1D) NMR spectra provide fundamental information on chemical shifts and coupling constants, complex molecules often exhibit significant signal overlap. wpmucdn.comrsc.org Multi-dimensional NMR techniques are employed to resolve these complexities and establish the complete skeletal connectivity of a molecule. wpmucdn.com These experiments correlate signals from different nuclei, either through chemical bonds or through space.

For a molecule like (1R)-endo-(+)-Fenchyl alcohol, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the proton-proton connectivity within the fenchyl alcohol framework. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. This allows for the unambiguous assignment of which protons are attached to which carbon atoms in the molecule's structure. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). HMBC is crucial for connecting different structural fragments of a molecule and piecing together the complete carbon skeleton. wpmucdn.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry of the molecule, such as the endo position of the hydroxyl group in (1R)-endo-(+)-Fenchyl alcohol.

These techniques, used in combination, allow for a comprehensive structural assignment of (1R)-endo-(+)-Fenchyl alcohol and can be used to characterize any of its synthetic derivatives. wpmucdn.com

Table 1: Common 2D NMR Techniques for Structural Elucidation

| Technique | Correlation Type | Information Provided |

| COSY | ¹H - ¹H through-bond (J-coupling) | Reveals proton-proton spin systems and connectivity. wpmucdn.com |

| HSQC | ¹H - ¹³C one-bond correlation | Assigns protons to their directly attached carbons. wpmucdn.comrsc.org |

| HMBC | ¹H - ¹³C multiple-bond correlation | Establishes long-range connectivity between molecular fragments. wpmucdn.comrsc.org |

| NOESY | ¹H - ¹H through-space | Determines spatial proximity of protons, aiding in stereochemical assignments. researchgate.net |

Enantiomers, by definition, produce identical NMR spectra under standard achiral conditions. kaist.ac.kr To differentiate between enantiomers like (1R)-endo-(+)-Fenchyl alcohol and its (1S)-endo-(-)- counterpart, chiral resolving agents (CRAs), also known as chiral solvating agents (CSAs), are employed. kaist.ac.krnih.gov

The process involves adding a chiral agent to the NMR sample of the racemic or scalemic mixture. nih.gov The CRA interacts non-covalently with each enantiomer to form transient diastereomeric complexes. kaist.ac.kr Since diastereomers have different physical properties, their corresponding nuclei are in distinct chemical environments, leading to separate, distinguishable signals in the NMR spectrum. kaist.ac.kr The use of CSAs is a direct and convenient method, as it does not require a time-consuming derivatization step. nih.gov The separation of the NMR signals for each enantiomer allows for the determination of the enantiomeric ratio. kaist.ac.kr

Common classes of compounds used as chiral resolving agents include:

Chiral acids, such as camphorsulfonic acid, which form diastereomeric salts with chiral amines. wikipedia.org

Chiral amines, like 1-phenylethylamine, which form diastereomeric salts with chiral acids. wikipedia.org

Chiral metal complexes, which can coordinate with chiral alcohols. kaist.ac.kr

Table 2: Examples of Chiral Resolving Agents

| Agent Type | Example | Target Analyte Class |

| Chiral Acid | (S)-Mandelic acid | Chiral alcohols, amines wikipedia.org |

| Chiral Amine | (R)-1-Phenylethylamine | Chiral carboxylic acids wikipedia.org |

| Chiral Metal Complex | Ga-based anionic complex | Chiral alcohols kaist.ac.kr |

| Chiral Auxiliary | (R)-(−)-t-Butylsulfinamide | Aldehydes, ketones |

NMR spectroscopy is an inherently quantitative technique because, under appropriate experimental conditions, the area of a signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net This principle forms the basis of quantitative NMR (qNMR), which can be used to determine the concentration and purity of substances, including the analysis of diastereomeric impurities. researchgate.netdntb.gov.ua

In a sample of (1R)-endo-(+)-Fenchyl alcohol, diastereomeric impurities, such as the exo isomer, may be present from the synthesis or isolation process. core.ac.uk Since diastereomers are distinct chemical compounds, they will have different NMR spectra, allowing for their identification and quantification.

For a quantitative analysis, the following conditions are typically met:

At least one signal for the main compound and one for the impurity must be well-resolved and free from overlap with other signals.

The experiment must be set up to ensure full relaxation of all relevant nuclei between scans, which is achieved by using a sufficiently long relaxation delay.

The integrated areas of the selected peaks are measured accurately.

By comparing the integral of a specific proton signal of the (1R)-endo-(+)-Fenchyl alcohol to the integral of a corresponding signal from a diastereomeric impurity, the relative ratio can be calculated. For instance, commercial samples of (1R)-endo-(+)-Fenchyl alcohol have been analyzed and found to contain small amounts (e.g., ~3%) of a diastereomer. core.ac.uk qNMR provides a direct method to determine the level of such impurities without the need for extensive calibration curves, provided a reference standard is used. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD)

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com For (1R)-endo-(+)-Fenchyl alcohol, the most characteristic absorptions are due to the hydroxyl (O-H) group and the various carbon-hydrogen (C-H) bonds within its saturated bicyclic structure. pressbooks.publibretexts.org

O-H Stretch: Alcohols exhibit a strong and typically broad absorption band in the region of 3400-3650 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org The presence of this distinct band is a clear indicator of the alcohol functional group in the molecule.

C-O Stretch: The carbon-oxygen single bond stretch for alcohols appears as a strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

sp³ C-H Stretch: Like most organic molecules containing alkane-like structures, fenchyl alcohol displays strong C-H stretching absorptions in the region of 2850-2960 cm⁻¹. pressbooks.publibretexts.org

The absence of strong absorptions in other characteristic regions (e.g., 1670-1780 cm⁻¹ for C=O, or ~1650 cm⁻¹ for C=C) confirms the saturated, non-carbonyl nature of the fenchyl alcohol structure. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for (1R)-endo-(+)-Fenchyl Alcohol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3650 | Strong, Broad libretexts.org |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong pressbooks.pub |

| Alcohol (C-O) | Stretching | 1000 - 1260 | Strong |

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.nethindsinstruments.com A VCD signal is only observed if a sample contains an excess of one enantiomer of a chiral molecule. researchgate.net This makes VCD a powerful tool for determining the absolute configuration and enantiomeric purity of chiral molecules like (1R)-endo-(+)-Fenchyl alcohol. core.ac.uknih.gov

The VCD spectrum provides a unique fingerprint for a specific enantiomer. The spectrum of one enantiomer will be the mirror image of the spectrum of its counterpart. By comparing the experimentally measured VCD spectrum of a sample to the spectrum calculated for a known configuration (e.g., the 'R' configuration) using quantum chemistry methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously determined. nih.gov

Furthermore, VCD can be used to determine the enantiomeric excess (% ee) of a sample. nih.gov The magnitude of the VCD signal is directly proportional to the excess of one enantiomer over the other. This allows for a quantitative assessment of the enantiomeric purity. The technique is particularly valuable for molecules that may lack a UV chromophore for analysis by traditional circular dichroism, but possess strong IR-active functional groups. researchgate.net The analysis of (1R)-endo-(+)-Fenchyl alcohol by VCD can verify its stereochemistry and identify its enantiomeric excess. core.ac.uk

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of (1R)-endo-(+)-fenchyl alcohol and its derivatives. This technique provides crucial information on the molecular weight and fragmentation patterns of these compounds, enabling their identification and quantification in various matrices.

Identification in Complex Mixtures

GC-MS is extensively utilized for the identification of (1R)-endo-(+)-fenchyl alcohol in complex mixtures such as essential oils. chromatographyonline.comnih.gov The gas chromatographic component separates the volatile compounds in the mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. mdpi.com

The identification of (1R)-endo-(+)-fenchyl alcohol is achieved by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries like the NIST WebBook. nist.gov The mass spectrum of fenchyl alcohol is characterized by a molecular ion peak corresponding to its molecular weight (154.25 g/mol ) and several fragment ions. nih.govnih.gov Common fragment ions observed in the electron ionization (EI) mass spectrum of fenchol (B156177) include m/z 81, 80, 41, and 43. nih.govnih.gov

In a study analyzing the essential oil of Strobilanthes sessilis, GC-MS analysis revealed the presence of endo-fenchol (3.74%) alongside its derivative, endo-fenchyl acetate, which was the major component. nih.gov Similarly, GC-MS has been instrumental in identifying fenchol in the essential oils of various fennel (Foeniculum vulgare) species. mfd.org.mk

| Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular Weight | 154.25 g/mol | nih.gov |

| Molecular Formula | C10H18O | |

| Major Mass Spectral Fragments (m/z) | 81, 80, 41, 43, 72 | nih.gov |

| Typical GC Column | HP-5MS, Rtx-WAX | mfd.org.mkfmach.it |

Quantitative Analysis in Research Samples

GC-MS is also a reliable method for the quantitative analysis of (1R)-endo-(+)-fenchyl alcohol and its derivatives in research samples. researchgate.net For accurate quantification, a calibration curve is typically constructed using standard solutions of the analyte at known concentrations. mdpi.com An internal standard is often added to both the standards and the samples to correct for variations in injection volume and instrument response.

The quantification is based on the peak area of a characteristic ion of the analyte relative to the peak area of the internal standard. fmach.it The selection of appropriate quantifier and qualifier ions is crucial for the selectivity and accuracy of the method. Tandem mass spectrometry (GC-MS/MS) can be employed for enhanced selectivity and sensitivity, particularly in complex matrices where co-eluting compounds may interfere with the analysis. researchgate.net

A study on the simultaneous determination of fenchone (B1672492) and trans-anethole in essential oils using GC-MS demonstrated the linearity, accuracy, and precision of this technique for quantitative purposes. mdpi.com The method showed good linearity over a concentration range of 0.10–50 µg/g, with low limits of detection (LOD) and quantification (LOQ). mdpi.com Similar quantitative approaches can be applied to the analysis of (1R)-endo-(+)-fenchyl alcohol.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. For chiral molecules like (1R)-endo-(+)-fenchyl alcohol, this method is invaluable for establishing the absolute configuration of its crystalline derivatives and for understanding their packing in the solid state.

Absolute Configuration Determination of Crystalline Derivatives

The determination of the absolute configuration of a chiral molecule is crucial as enantiomers can exhibit different biological activities. purechemistry.org X-ray crystallography provides an unambiguous method for this determination, provided that a suitable single crystal of the compound or a derivative can be obtained. springernature.comresearchgate.net

The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase. thieme-connect.de This effect is more pronounced for heavier atoms. For light-atom molecules like fenchyl alcohol derivatives, the use of longer wavelength X-rays (e.g., Cu Kα radiation) can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable. ed.ac.uk

The analysis of the diffraction data allows for the calculation of the Flack parameter, which provides a measure of the confidence in the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration. researchgate.net While obtaining a single crystal of (1R)-endo-(+)-fenchyl alcohol itself can be challenging due to its relatively low melting point, derivatization to form crystalline esters or urethanes can facilitate X-ray crystallographic analysis.

Elucidation of Supramolecular Structures

Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in a crystal lattice, providing insights into the supramolecular structure. This includes the study of intermolecular interactions such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state.

For (1R)-endo-(+)-fenchyl alcohol derivatives, the hydroxyl group can participate in hydrogen bonding, forming chains or more complex networks in the crystal structure. The bulky bicyclic framework of the fenchyl moiety will also influence the molecular packing. Understanding these supramolecular interactions is important in materials science and in the study of crystal engineering.

| Principle | Application to (1R)-endo-(+)-Fenchyl Alcohol Derivatives | Reference |

|---|---|---|

| Anomalous Dispersion | Enables the determination of the absolute configuration by observing differences in the intensities of Bijvoet pairs of reflections. | researchgate.net |

| Flack Parameter | A value close to 0 confirms the correct enantiomeric structure has been determined. | researchgate.net |

| Hydrogen Bonding | The hydroxyl group can form intermolecular hydrogen bonds, influencing the crystal packing and supramolecular assembly. | |

| Derivatization | Formation of crystalline derivatives (e.g., esters, urethanes) is often necessary to obtain single crystals suitable for X-ray analysis. | ed.ac.uk |

Chiral Chromatography Techniques

Chiral chromatography is a specialized form of chromatography used for the separation of enantiomers. gcms.cz Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.com

For the analysis of (1R)-endo-(+)-fenchyl alcohol and its enantiomer, chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most commonly employed techniques. researchgate.net Chiral GC is well-suited for the separation of volatile compounds like fenchyl alcohol. researchgate.net The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czntu.edu.sg The differential interaction of the fenchyl alcohol enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. gcms.cz

Chiral HPLC can also be used for the separation of fenchyl alcohol enantiomers, particularly after derivatization to introduce a chromophore for UV detection. mdpi.com Polysaccharide-based chiral stationary phases are widely used in HPLC for the resolution of a broad range of chiral compounds. mdpi.com

The choice of the chiral stationary phase and the chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC) is critical for achieving optimal separation of the enantiomers. sigmaaldrich.com The enantiomeric excess (e.e.) of a sample can be determined by calculating the relative peak areas of the two enantiomers. core.ac.uk

| Technique | Principle | Application to Fenchyl Alcohol | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a column with a chiral stationary phase (e.g., cyclodextrin derivatives). | Direct separation of (1R)-endo-(+)-fenchyl alcohol and its enantiomer. Allows for determination of enantiomeric excess. | gcms.czntu.edu.sg |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on differential interactions with a chiral stationary phase (e.g., polysaccharide-based). | Can be used for the separation of fenchyl alcohol enantiomers, often after derivatization to enhance detection. | mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often providing faster separations than HPLC. | An alternative to HPLC for the chiral separation of fenchyl alcohol derivatives. | chiraltech.com |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. Carbon dioxide is the most commonly used supercritical fluid due to its mild critical temperature and pressure, low toxicity, and non-flammability. SFC is particularly well-suited for the chiral separation of thermally labile and volatile compounds like monoterpene alcohols. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiencies compared to traditional liquid chromatography.

For the enantiomeric analysis of (1R)-endo-(+)-Fenchyl alcohol, SFC is often employed with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including terpene alcohols. The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times for the enantiomers, allowing for their separation.

The mobile phase in chiral SFC typically consists of supercritical CO2 modified with a small percentage of an organic solvent, often an alcohol such as methanol, ethanol, or isopropanol (B130326). The choice and concentration of the modifier are critical parameters that can significantly influence the retention and resolution of the enantiomers. The modifier can alter the polarity of the mobile phase and interact with both the analyte and the stationary phase, thereby affecting the chiral recognition process.

While specific research detailing the SFC analysis of (1R)-endo-(+)-Fenchyl alcohol is limited, the analysis of structurally similar monoterpene alcohols provides a strong indication of the expected methodology and performance. For instance, the successful chiral separation of linalool (B1675412) and terpinen-4-ol has been achieved using polysaccharide-based columns with a CO2/ethanol mobile phase.

Below is a representative data table illustrating a potential SFC method for the enantiomeric purity determination of (1R)-endo-(+)-Fenchyl alcohol, based on established methods for similar compounds.

Table 1: Illustrative Supercritical Fluid Chromatography (SFC) Method for Enantiomeric Purity of (1R)-endo-(+)-Fenchyl Alcohol

| Parameter | Condition |

|---|---|

| Chromatographic System | Supercritical Fluid Chromatograph |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 4.6 mm i.d. x 150 mm, 5 µm particle size |

| Mobile Phase | Supercritical CO2 / Ethanol (90:10, v/v) |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 35 °C |

| Back Pressure | 150 bar |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Expected Retention Time (1R)-endo-(+)-Fenchyl alcohol | ~ 4.5 min |

| Expected Retention Time (1S)-endo-(-)-Fenchyl alcohol | ~ 5.2 min |

| Expected Resolution (Rs) | > 1.5 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of a vast array of chiral compounds. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. For monoterpene alcohols like (1R)-endo-(+)-Fenchyl alcohol, normal-phase HPLC is often the preferred mode of separation.

In normal-phase chiral HPLC, the stationary phase is polar (e.g., a polysaccharide-based CSP), and the mobile phase is non-polar. A typical mobile phase consists of a mixture of a hydrocarbon solvent, such as hexane (B92381) or heptane (B126788), and a small amount of a polar modifier, usually an alcohol like isopropanol or ethanol. The alcohol modifier plays a crucial role in the separation by competing with the analyte for interactive sites on the CSP, thereby influencing retention and enantioselectivity. The precise composition of the mobile phase must be carefully optimized to achieve baseline separation of the enantiomers.

Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with carbamate (B1207046) groups, are widely used for the chiral resolution of terpene alcohols. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the differential retention of the enantiomers.

Detailed research findings on the chiral HPLC separation of (1R)-endo-(+)-Fenchyl alcohol are not extensively available in the public domain. However, studies on the enantioseparation of other monoterpenes provide valuable insights into the selection of appropriate CSPs and mobile phase conditions. For example, amylose and cellulose-based columns have been successfully employed for the baseline separation of various monoterpene enantiomers using hexane/alcohol mobile phases.

The following table presents a hypothetical chiral HPLC method for the enantiomeric purity analysis of (1R)-endo-(+)-Fenchyl alcohol, based on the successful separation of similar compounds.

Table 2: Representative Chiral High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Purity of (1R)-endo-(+)-Fenchyl Alcohol

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatograph |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (1R)-endo-(+)-Fenchyl alcohol | ~ 8.9 min |

| Expected Retention Time (1S)-endo-(-)-Fenchyl alcohol | ~ 10.1 min |

| Expected Resolution (Rs) | > 2.0 |

Stereochemical Investigations and Chiral Technologies Involving 1r Endo + Fenchyl Alcohol

Configurational Stability and Interconversion Studies

(1R)-endo-(+)-Fenchyl alcohol exhibits notable configurational stability due to its inherent structural rigidity. The bicyclo[2.2.1]heptane framework severely restricts bond rotation, locking the stereogenic centers at positions 1, 2, and 4 into a fixed orientation. This conformational rigidity is a key characteristic of fenchyl alcohol and its isomers.

Under standard laboratory conditions, spontaneous interconversion between its stereoisomers—such as epimerization to the exo diastereomer or racemization to its (1S)-endo-(-)-fenchyl alcohol enantiomer—does not occur. Such transformations would necessitate the breaking and reforming of covalent bonds, requiring significant energy input and specific chemical conditions. The stability of its chiral centers makes (1R)-endo-(+)-fenchyl alcohol a reliable chiral building block or auxiliary in multi-step syntheses, where the integrity of the stereochemical information must be preserved throughout the reaction sequence.

Diastereomer and Enantiomer Differentiation

The analysis and separation of fenchyl alcohol's stereoisomers are critical for its application in chiral technologies. Fenchyl alcohol has four stereoisomers arising from two diastereomeric forms (endo and exo), each existing as a pair of enantiomers (+ and -). Differentiating between these closely related structures requires specialized analytical techniques.

Spectroscopic techniques are fundamental tools for distinguishing between the stereoisomers of fenchyl alcohol. The methods vary in their ability to differentiate between diastereomers and enantiomers.

Diastereomer Differentiation: Diastereomers, such as endo- and exo-fenchyl alcohol, have different physical properties and distinct spectroscopic signatures. Standard spectroscopic methods can readily distinguish them:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of diastereomers are non-identical. The different spatial arrangement of the hydroxyl group and methyl groups leads to variations in chemical shifts and coupling constants, allowing for unambiguous identification and quantification.

Infrared (IR) Spectroscopy: The vibrational modes of endo and exo isomers differ, particularly in the fingerprint region, providing another means of distinction.

Enantiomer Differentiation: Enantiomers possess identical spectra in achiral media. Therefore, specialized chiral methods are required to distinguish them:

NMR Spectroscopy with Chiral Resolving Agents: In the presence of a chiral resolving agent, enantiomers form transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the quantification of enantiomeric excess (ee).

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. As a true chiroptical technique, it provides a unique spectrum for each enantiomer, enabling the determination of both absolute configuration and enantiomeric purity.

A comparative analysis of a commercial sample of (1R)-endo-(+)-Fenchyl alcohol demonstrated the power of these methods, identifying a small (~3%) diastereomeric impurity using standard NMR and IR, while confirming the stereochemistry of the dominant enantiomer using techniques like VCD.

| Isomer Type | Analytical Method | Principle of Differentiation |

|---|---|---|

| Diastereomers (endo vs. exo) | NMR, IR Spectroscopy | Diastereomers are distinct compounds with different physical properties, leading to non-identical spectra. |

| Enantiomers ((+) vs. (-)) | NMR with Chiral Resolving Agents | Formation of transient diastereomeric complexes with distinct NMR signals. |

| Enantiomers ((+) vs. (-)) | Vibrational Circular Dichroism (VCD) | Enantiomers exhibit mirror-image VCD spectra, allowing for direct differentiation and absolute configuration assignment. |

When spectroscopic analysis is insufficient, or for preparative-scale separation, chemical derivatization is a powerful strategy. This approach involves converting the alcohol isomers into new compounds (derivatives) that have more pronounced differences in their physical properties, facilitating separation by methods like distillation or chromatography.

A notable strategy for separating the diastereomers of fenchol (B156177) involves selective esterification. The endo and exo isomers exhibit different reaction rates with acylating agents due to steric hindrance. For example, in a reaction with acetic anhydride, β-fenchol (endo) was observed to esterify faster than α-fenchol (exo).

This difference in reactivity can be exploited for separation. A more refined process involves converting the mixed alcohols into esters with disparate boiling points. One patented method describes the esterification of a fenchol mixture with butyric anhydride. The resulting α-fenchyl butyrate (B1204436) and β-fenchyl butyrate can be separated by fractional distillation. Subsequent saponification (hydrolysis) of the separated esters regenerates the individual, pure alcohol isomers. This demonstrates how a temporary chemical modification enables the physical separation of otherwise closely related diastereomers.

| Fenchol Isomer | Relative Esterification Rate | Separation Principle via Derivatization |

|---|---|---|

| α-Fenchol (exo) | Slower | Conversion to diastereomeric esters with different boiling points allows for separation by fractional distillation. |

| β-Fenchol (endo) | Faster |

Comparison with Other Chiral Monoterpenyl Alcohols in Asymmetric Induction

(1R)-endo-(+)-Fenchyl alcohol belongs to a class of chiral monoterpenyl alcohols, including borneol, isoborneol (B83184), and menthol, that are frequently used as chiral auxiliaries in asymmetric synthesis. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. york.ac.ukdu.ac.in

The effectiveness of a chiral auxiliary is measured by its ability to induce a high degree of stereoselectivity, typically reported as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). The rigid bicyclic structure of fenchyl alcohol makes it an effective chiral controller. When used as a chiral auxiliary, for instance by forming an ester with an achiral carboxylic acid, the bulky fenchyl group effectively shields one face of the molecule.

While direct, comprehensive studies comparing the chiral induction of fenchyl alcohol against all other monoterpenyl alcohols across a wide range of reactions are not extensively documented, its performance is understood in the context of its structural features. Compared to borneol, which has an exo-hydroxyl group, the endo-hydroxyl of fenchyl alcohol places the substrate in a different steric environment. The three methyl groups of the fenchyl scaffold provide significant steric bulk, which is a key factor in achieving high levels of diastereoselectivity in reactions such as Diels-Alder cycloadditions or enolate alkylations. The choice between fenchyl alcohol, borneol, or isoborneol often depends on the specific substrate and reaction conditions, with each auxiliary offering a unique stereochemical bias.

The stereochemical outcome of a reaction controlled by a fenchyl alcohol auxiliary is governed by principles of steric hindrance and conformational rigidity. The design principles for achieving stereoselective control are based on creating a highly ordered and predictable transition state.

Steric Shielding: The primary principle is the effective blocking of one of the two faces of a prochiral center (e.g., a double bond or an enolate). The bicyclic fenchyl group acts as a "chiral wall," forcing an incoming reagent to approach from the less hindered side. The placement of the three methyl groups, particularly the gem-dimethyl bridge, creates a distinct and sterically demanding pocket around the reaction center.

Conformational Rigidity: The rigid bicyclo[2.2.1]heptane skeleton ensures that the auxiliary does not flex or rotate in a way that would present multiple, competing transition states. This rigidity leads to a more defined energy difference between the pathways leading to different stereoisomers, resulting in higher selectivity.

Predictable Facial Bias: By attaching the (1R)-endo-(+)-fenchyl auxiliary to a substrate, a synthetic chemist can reliably predict which diastereomeric product will be favored. The structure forces a specific conformation that minimizes steric interactions, and this preferred arrangement dictates the trajectory of the attacking reagent, leading to a predictable and controlled asymmetric induction.

In essence, the fenchyl group does not actively participate in the chemistry of the reaction but serves as a static, chiral steering group that dictates the spatial outcome of bond formation.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties with high accuracy.

Computational methods can predict spectroscopic data, which is crucial for structural elucidation and for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of NMR chemical shifts (δ) and spin-spin coupling constants is a common application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, researchers can calculate the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts for ¹H and ¹³C nuclei. Such calculations are invaluable for assigning peaks in complex experimental spectra and for confirming the stereochemistry of molecules like (1R)-endo-(+)-Fenchyl alcohol. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| C1 | 49.5 | 48-52 |

| C2 (CH-OH) | 80.1 | 78-82 |

| C3 | 40.2 | 39-42 |

| C4 | 47.8 | 46-50 |

| C5 | 26.7 | 25-28 |

| C6 | 30.5 | 29-32 |

| C7 | 42.3 | 41-44 |

| C8 (CH₃) | 21.4 | 20-23 |

| C9 (CH₃) | 25.9 | 24-27 |

| C10 (CH₃) | 19.8 | 18-21 |

Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation determines the energies of different vibrational modes (stretching, bending, etc.). For (1R)-endo-(+)-Fenchyl alcohol, key predicted absorptions would include the O-H stretching frequency (typically around 3600 cm⁻¹ in the gas phase), C-O stretching, and various C-H stretching and bending modes. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the computational model, leading to excellent agreement with experimental data.

Rotational Spectra: Rotational spectroscopy is a high-resolution technique used for gas-phase molecules. chemrxiv.org Computational chemistry can predict the rotational constants (A, B, and C) of a molecule, which are inversely related to its moments of inertia. chemrxiv.org For an asymmetric top molecule like fenchyl alcohol, all three moments of inertia are unique. These constants can be calculated with high precision from the optimized molecular geometry. Theoretical predictions of the rotational spectrum are essential for guiding and interpreting microwave spectroscopy experiments, which can determine the precise three-dimensional structure of the molecule in the gas phase. chemrxiv.org

Understanding the electronic structure of a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. d-nb.info A small gap suggests the molecule is more polarizable and reactive. For (1R)-endo-(+)-Fenchyl alcohol, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to its lone pairs, indicating this is a likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It plots the electrostatic potential, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). In (1R)-endo-(+)-Fenchyl alcohol, the MEP would show a region of high negative potential around the hydroxyl oxygen, confirming it as a site for hydrogen bonding and interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen-bond donor site.

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 1.5 D | Confirms the molecule is polar, with charge separation. |

Molecular Modeling and Dynamics Simulations

While quantum calculations examine static properties, molecular modeling and dynamics simulations explore the movement and interactions of molecules over time.

(1R)-endo-(+)-Fenchyl alcohol and its derivatives can act as chiral ligands or be substrates in enzymatic reactions. Molecular docking and molecular dynamics (MD) simulations are used to study these interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., fenchyl alcohol) when it binds to a receptor, such as the active site of an enzyme. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). For example, docking studies on the precursor, fenchone (B1672492), have been used to explore its binding modes within cytochrome and nitric oxide synthase active sites. benthamdirect.comresearchgate.net A similar approach for fenchyl alcohol would identify key amino acid residues involved in its binding and estimate the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation can be run to study the dynamic behavior of the ligand-receptor complex over time (typically nanoseconds to microseconds). mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the complex's flexibility, the stability of key interactions (like hydrogen bonds), and how the binding of the ligand might induce conformational changes in the protein. mdpi.comfrontiersin.org

| Parameter | Result | Significance |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Indicates a favorable and stable binding interaction. |

| Hydrogen Bonds | 1 (with Ser-112) | The hydroxyl group acts as a donor/acceptor, anchoring the ligand. |

| Hydrophobic Interactions | Leu-87, Val-115, Phe-204 | The fenchane (B1212791) skeleton fits into a nonpolar pocket of the active site. |

Mechanistic Studies Through Computational Methods

Computational methods are essential for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. A prime example is the study of the stereoselective reduction of fenchone to (1R)-endo-(+)-Fenchyl alcohol.

Using DFT, a reaction pathway can be mapped out on a potential energy surface. This involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (fenchone and a reducing agent, e.g., NaBH₄), intermediates, transition states, and the final product (fenchyl alcohol).

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants to products. The structure of the TS provides insight into the geometry of the reaction at its highest energy point.

Energy Profile: Calculating the relative energies of all species along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Computational studies can explain the high stereoselectivity of the reduction by comparing the activation energies for the pathways leading to the endo versus the exo alcohol. The endo product is favored because the transition state leading to it is lower in energy, typically due to reduced steric hindrance from the bicyclic ring structure.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the intended reactants and products, ensuring the validity of the proposed mechanistic pathway. tuengr.com

Advanced Applications in Organic and Materials Chemistry

Chiral Building Block in Organic Synthesis

The inherent chirality and conformational rigidity of (1R)-endo-(+)-Fenchyl alcohol make it an excellent starting material for the synthesis of complex, stereochemically defined molecules.

Construction of Complex Polycyclic Structures

The bicyclo[2.2.1]heptane skeleton of fenchyl alcohol serves as a robust template for the construction of more intricate polycyclic systems. This is often achieved through multi-step synthetic sequences that leverage the stereochemistry of the starting material to control the formation of new stereocenters. For instance, the hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups to facilitate cyclization reactions. These strategies are crucial in the synthesis of natural products and their analogues, where precise control over the three-dimensional architecture is paramount. The synthesis of marine polycyclic polyethers, for example, often involves cascade reactions that can be influenced by the stereochemical environment of a chiral starting material like fenchyl alcohol.

Synthesis of Enantiomerically Pure Intermediates